molecular formula C23H19N3O2S B2998948 N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-9H-xanthene-9-carboxamide CAS No. 2034569-17-8

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-9H-xanthene-9-carboxamide

Cat. No. B2998948
CAS RN: 2034569-17-8
M. Wt: 401.48
InChI Key: HWYJRPCIGIGZBR-UHFFFAOYSA-N
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Description

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-9H-xanthene-9-carboxamide, also known as XNT, is a small molecule that has gained significant attention in the scientific community due to its potential applications in various fields. XNT is a xanthene derivative, which is a class of organic compounds that have been extensively studied for their biological activities. XNT has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for research in several areas.

Scientific Research Applications

Electrochemical and Electrochromic Properties

  • The introduction of different acceptor groups and copolymerization in donor-acceptor type monomers, including derivatives of thiophene and pyrazole, has shown to significantly affect their electrochemical activity and electrochromic properties. These materials exhibit color changes under different applied potentials, indicating their potential application in electrochromic devices (Hu et al., 2013).

Antimicrobial Activity

  • A variety of thiophene and pyrazole-based compounds have demonstrated significant antibacterial and antifungal activities. This suggests their potential application in the development of new antimicrobial agents (Sowmya et al., 2018).

Catalytic Approaches and Computational Applications

  • Pyrazole-thiophene-based amide derivatives synthesized through different methodologies have been studied for their structural features using computational applications. These studies include density functional theory (DFT) calculations to investigate electronic structures and non-linear optical (NLO) properties, highlighting their relevance in materials science (Kanwal et al., 2022).

Synthesis and Characterization of Novel Compounds

  • The synthesis of novel pyrazole derivatives and their characterization through various spectroscopic techniques have been explored. These studies provide insights into the molecular structures and potential applications of these compounds in various fields, including pharmaceuticals and materials science (Kumara et al., 2018).

Antitumor Agents

  • Synthesis of 1,4-bis(pyrazol-5-yl)thiophene derivatives has shown promising activities against hepatocellular carcinoma cell lines. This indicates the potential of these compounds as antitumor agents, contributing to the development of new cancer therapies (Gomha et al., 2016).

properties

IUPAC Name

N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2S/c27-23(24-14-19(16-10-13-29-15-16)26-12-5-11-25-26)22-17-6-1-3-8-20(17)28-21-9-4-2-7-18(21)22/h1-13,15,19,22H,14H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWYJRPCIGIGZBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC(C4=CSC=C4)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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